![molecular formula C11H22ClNO2S B1431162 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1864015-62-2](/img/structure/B1431162.png)
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as drug development and organic chemistry. The compound has a molecular weight of 267.82 and a molecular formula of C11H22ClNO2S .
Molecular Structure Analysis
The molecular structure of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These reactions often lead to the formation of bioactive molecules with target selectivity .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Catalysis in Organic Synthesis : (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a compound related to the requested chemical, has been employed as an efficient organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This usage led to the high-yield synthesis of various γ-nitro carbonyl compounds with remarkable stereoselectivity (Singh et al., 2013).
Water-based Catalysis : A derivative, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, has shown high catalytic activity in the asymmetric Michael reaction of cyclohexanone with nitroolefins. Notably, this reaction was efficiently conducted on water, indicating the catalyst's versatility and potential for green chemistry applications (Syu et al., 2010).
Heterocyclic Chemistry and Material Synthesis
Synthesis of Heterocyclic Compounds : The study of pyrrolidines, a category inclusive of compounds like 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine, is significant due to their industrial applications as dyes or agrochemical substances and their notable biological effects. The synthesis of these compounds, particularly through [3+2] cycloaddition, is crucial for advancing both scientific research and practical applications (Żmigrodzka et al., 2022).
Reductive Cyclisation in Enamine Chemistry : Enamines derived from cyclohexanones or cyclopentanones and pyrrolidine have been used in the reductive cyclisation reactions to produce furan derivatives. These reactions have shown almost quantitative yields, indicating the efficacy of pyrrolidine in facilitating such chemical transformations (Carlsson et al., 2010).
Cationic Cyclisations Terminated by Sulfonamides : The use of trifluoromethanesulfonic (triflic) acid as a catalyst in the formation of pyrrolidines from homoallylic sulfonamides showcases the role of sulfonamides in inducing and terminating cationic cyclisations. This process has been observed to favor the formation of pyrrolidines or homopiperidines over piperidines, revealing the selectivity of these reactions in synthesizing specific heterocyclic compounds (Haskins & Knight, 2002).
Zukünftige Richtungen
Pyrrolidine derivatives, such as 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride, have shown promise in various fields of research, particularly in drug discovery . Their unique structural features and wide range of biological activities make them valuable targets for the design of new compounds with different biological profiles . Future research may focus on exploring these possibilities further.
Eigenschaften
IUPAC Name |
2-(cyclohexylsulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUVHWSWGLMVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



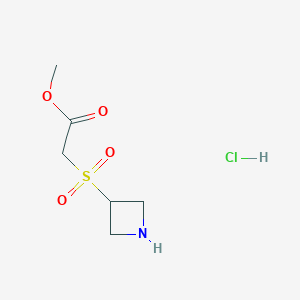
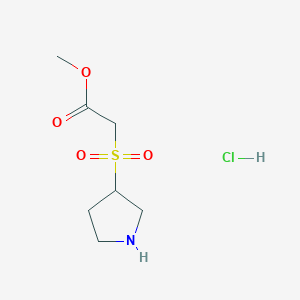
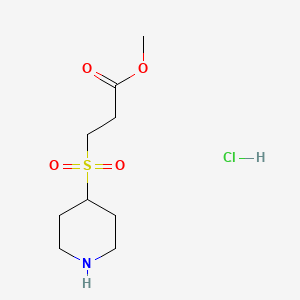
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
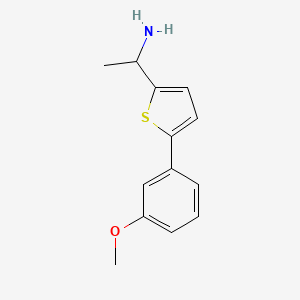
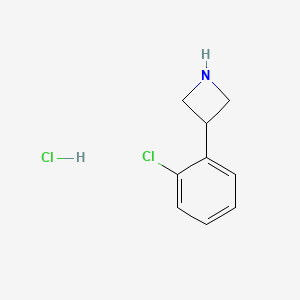
![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
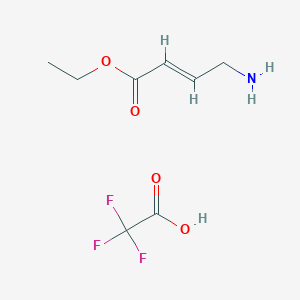
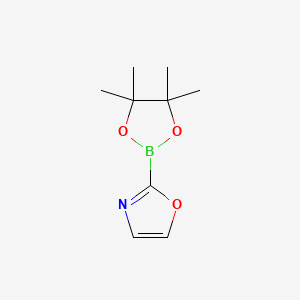
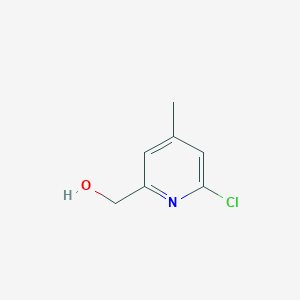
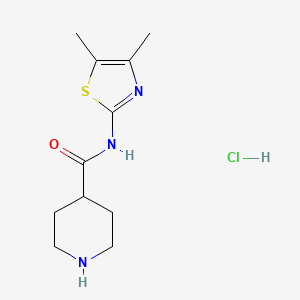
![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)
![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine](/img/structure/B1431100.png)